molecular formula C17H16N2O3 B5583782 (2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5583782
M. Wt: 296.32 g/mol
InChI Key: LQRFJDZVSTUPOX-MDZDMXLPSA-N
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Description

(2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound belonging to the class of amides This compound is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 2,3-dimethylaniline with 3-nitrocinnamic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

    (2E)-N-(2,3-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

Uniqueness

(2E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-3-8-16(13(12)2)18-17(20)10-9-14-6-4-7-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRFJDZVSTUPOX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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